molecular formula C7H2BrCl3O2 B2894969 3-Bromo-2,5,6-trichlorobenzoic acid CAS No. 1539650-63-9

3-Bromo-2,5,6-trichlorobenzoic acid

Cat. No.: B2894969
CAS No.: 1539650-63-9
M. Wt: 304.35
InChI Key: HXYGQRMQEYALNN-UHFFFAOYSA-N
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Description

3-Bromo-2,5,6-trichlorobenzoic acid is an organic compound with the molecular formula C7H2BrCl3O2. It is a derivative of benzoic acid, where the benzene ring is substituted with bromine and chlorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,5,6-trichlorobenzoic acid typically involves the bromination and chlorination of benzoic acid derivatives. One common method starts with 2,5,6-trichlorobenzoic acid, which undergoes bromination using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,5,6-trichlorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

3-Bromo-2,5,6-trichlorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Bromo-2,5,6-trichlorobenzoic acid involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can form bonds with various functional groups in target molecules, leading to changes in their chemical properties and biological activities. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,3,5-Trichlorobenzoic acid: Similar structure but lacks the bromine atom.

    3-Bromo-2-methylbenzoic acid: Similar structure but has a methyl group instead of chlorine atoms.

    2,5,6-Trichlorobenzoic acid: Similar structure but lacks the bromine atom

Uniqueness

3-Bromo-2,5,6-trichlorobenzoic acid is unique due to the presence of both bromine and chlorine atoms on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

3-bromo-2,5,6-trichlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrCl3O2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXYGQRMQEYALNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)Cl)C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrCl3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1539650-63-9
Record name 3-bromo-2,5,6-trichlorobenzoic acid
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